Guluronate oligosaccharides DP25-DP45
Description
Background and General Overview of Alginate Oligosaccharides
Alginate is a naturally occurring anionic polysaccharide found abundantly in the cell walls of brown seaweeds (Phaeophyceae). elicityl-oligotech.com It is a linear copolymer composed of two uronic acid monomers: β-D-mannuronic acid (M) and α-L-guluronic acid (G), linked by 1,4-glycosidic bonds. elicityl-oligotech.com The arrangement of these monomers can vary, forming blocks of consecutive G residues (G-blocks), consecutive M residues (M-blocks), and alternating M and G residues (MG-blocks).
Alginate oligosaccharides (AOS) are shorter-chain fragments derived from the depolymerization of alginate through methods such as enzymatic hydrolysis, acid hydrolysis, or oxidative degradation. nih.govnih.gov Compared to the parent alginate polymer, AOS exhibit lower viscosity and higher water solubility, which enhances their bioavailability and potential for various applications. nih.gov The biological activities of AOS are closely linked to their structural characteristics, including their molecular weight, the ratio of M to G units (M/G ratio), and the specific sequence of these monomers. researchgate.net
Defining the Specificity of Guluronate Oligosaccharides with Degree of Polymerization (DP) 25-45
Guluronate oligosaccharides (GOS) are a subset of AOS that are primarily composed of α-L-guluronic acid residues. The "degree of polymerization" (DP) refers to the number of monomeric units in the oligosaccharide chain. Therefore, guluronate oligosaccharides with a DP of 25-45 are molecules containing 25 to 45 guluronic acid units linked together.
This specific high DP range is of particular interest to researchers. Studies have shown that G-blocks are more resistant to acid hydrolysis compared to M-blocks and MG-blocks. elicityl-oligotech.com This resistance allows for the isolation of these more robust G-block oligosaccharides. Research indicates that after prolonged acid hydrolysis of alginic acid, an insoluble fraction remains that has a degree of polymerization of about 25 and is rich in guluronic acid residues. elicityl-oligotech.com This inherent stability points to unique structural and, consequently, functional properties of these high DP GOS.
Significance and Emerging Research Frontiers for High DP Guluronate Oligosaccharides
While much of the existing research on alginate oligosaccharides has focused on lower molecular weight varieties, there is a growing interest in the potential of high DP guluronate oligosaccharides. The specific chain length of DP25-45 is thought to influence their three-dimensional structure and how they interact with biological systems.
Emerging research frontiers for these high DP GOS are centered on their potential immunomodulatory and anti-tumor activities. For instance, studies have reported that enzymatically depolymerized guluronate and mannuronate oligomers with a DP of 20-24 can enhance the defense mechanisms against certain cancer cells. nih.gov This suggests that oligosaccharides in and around the DP25-45 range could possess significant biological effects. The exploration of these effects, including the underlying mechanisms of action at the cellular and molecular levels, represents a key area of ongoing and future research.
Detailed Research Findings
Scientific investigations into the specific properties of guluronate oligosaccharides within the DP25-45 range are still in a nascent stage. However, related research on high-G-content alginates and slightly lower DP GOS provides valuable insights.
| Research Area | Key Findings | Referenced DP Range |
| Anti-Tumor Activity | Enhancement of defense mechanisms against human leukemia cells (U937) by upregulating the synthesis of cytotoxic cytokines in human mononuclear cells. nih.gov | 20-24 |
| Acid Hydrolysis Resistance | The insoluble fraction remaining after prolonged acid hydrolysis of alginic acid consists of G-blocks with a DP of approximately 25. elicityl-oligotech.com | ~25 |
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Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Oligosaccharides prepared by β(1-4) linked D-guluronate block hydrolysis from Chorda filum. Sodium salt. |
Origin of Product |
United States |
Advanced Production and Isolation Methodologies for Guluronate Oligosaccharides Dp25 Dp45
Natural Sources and Controlled Extraction for High Guluronate Content
The primary natural source of guluronate is alginate, a linear anionic polysaccharide found in the cell walls of brown algae (Phaeophyceae). researcherslinks.comgsconlinepress.com The ratio of β-D-mannuronic acid (M) to α-L-guluronic acid (G) in alginate varies significantly between algal species and even within different parts of the same plant. tandfonline.com Species such as Laminaria hyperborea, particularly their stipes, and certain species of Sargassum and Ascophyllum nodosum are known to be rich in G-blocks, making them preferred sources for guluronate extraction. tandfonline.comdtic.mil
Controlled extraction is crucial for obtaining alginate with a high G-block content and high initial molecular weight, which is a prerequisite for generating large oligosaccharide fragments. The process typically involves:
Acid Pre-treatment: The raw seaweed is first treated with a dilute mineral acid (e.g., HCl). This step serves to displace divalent cations like Ca²⁺, Mg²⁺, and Ba²⁺ from the alginate matrix, converting the insoluble alginate salts into the insoluble alginic acid form. researchgate.net This pre-treatment also helps to remove acid-soluble components like fucoidan.
Alkaline Extraction: The alginic acid is then solubilized by adding an alkaline solution, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH), to convert it into a water-soluble sodium alginate solution. zu.edu.pk
Fractional Precipitation: To enrich the G-content, controlled fractional precipitation is employed. Since G-blocks are less soluble in acidic conditions than M-blocks and MG-blocks, the pH of the sodium alginate solution can be carefully lowered. researchgate.net A procedure involving partial acid hydrolysis at elevated temperatures (e.g., 100°C) can be used to break down the more flexible MG-linkages first. researchgate.netresearchgate.net Subsequently, by adjusting the pH to a specific range, typically between 2.4 and 2.8, the G-block-rich fractions can be selectively precipitated, leaving the M-blocks and smaller fragments in solution. researchgate.netdiva-portal.org The precipitate, rich in high molecular weight polyguluronate, is then collected for further processing.
Biotechnological and Enzymatic Synthesis Approaches
Biotechnological methods, particularly those involving enzymes, offer a highly specific and controllable alternative to chemical degradation for producing defined oligosaccharides. These approaches can generate unsaturated oligosaccharides with a double bond at the non-reducing end, which can exhibit enhanced biological activities. ethz.ch
Directed Enzymatic Hydrolysis Utilizing Alginate Lyases
Directed enzymatic hydrolysis is the most precise method for generating guluronate oligosaccharides. This strategy relies on alginate lyases, enzymes that cleave alginate via a β-elimination mechanism. ethz.ch To produce high-DP guluronate oligosaccharides, endo-type polyG-specific alginate lyases are required.
The generation of products within the DP25-DP45 range is achieved not by a single-step reaction but through controlled hydrolysis followed by fractionation. Key parameters that influence the size of the resulting oligosaccharides include:
Enzyme-to-Substrate Ratio: A lower enzyme concentration relative to the substrate limits the number of cleavage events, favoring the production of larger fragments.
Reaction Time: Shorter incubation times prevent the complete degradation of the polysaccharide into smaller units. nih.gov
Temperature and pH: Operating at conditions slightly off the enzyme's optimum can slow down the reaction rate, allowing for better control over the product size distribution.
Following the controlled hydrolysis, the resulting mixture of oligosaccharides with a wide range of DPs must be fractionated. Preparative size-exclusion chromatography (SEC) is a highly effective technique for this purpose. This chromatographic method separates molecules based on their hydrodynamic volume, allowing for the isolation of specific fractions corresponding to the desired DP25-DP45 range. tudelft.nl
Alginate lyases that specifically target G-G linkages (polyG-specific) are essential for this process. These enzymes are predominantly found in marine microorganisms. dtic.mil They are classified under the polysaccharide lyase (PL) families, with many polyG-specific lyases belonging to the PL7 family. researchgate.net The characterization of these enzymes is critical for their application. Properties such as optimal temperature, pH, and kinetic parameters determine the ideal reaction conditions.
Table 1: Biochemical Properties of Selected PolyG-Specific Alginate Lyases
| Enzyme | Source Organism | PL Family | Optimal pH | Optimal Temp. (°C) | Km (mg/mL) on PolyG | Vmax (U/mg) on PolyG |
|---|---|---|---|---|---|---|
| AlyM | Microbulbifer sp. Q7 | PL7 | 7.0 | 55 | 0.041 | 156.7 |
| AlyDS44 | Streptomyces luridiscabiei | PL7 | 8.5 | 45 | N/A | N/A |
| Cel32 | Cellulophaga sp. NJ-1 | N/A | 8.0 | 50 | 15.62 (mM) | 51.78 (s-1, kcat) |
| Alyw208 | Vibrio sp. W2 | PL7 | 10.0 | 35 | N/A | N/A |
| ALG-5 Lyase | Streptomyces sp. ALG-5 | N/A | N/A | N/A | N/A | N/A |
Data sourced from multiple studies. researchgate.netresearchgate.netresearchgate.netscience.govnih.gov N/A indicates data not available in the cited sources.
Standard enzymatic degradation often yields very small oligosaccharides (DP2-6). science.gov To generate larger fragments like DP25-DP45, the properties of alginate lyases can be modified through protein engineering. Rational design, guided by the enzyme's three-dimensional structure, allows for targeted modifications via site-directed mutagenesis. researchgate.netethz.chvcu.edu
Strategies to engineer alginate lyases for producing higher DP products include:
Modification of the Substrate-Binding Groove: The active site of an alginate lyase is typically a cleft or tunnel. Widening this groove or altering the amino acid residues at the ends of the cleft can impede the processive movement of the enzyme along the polysaccharide chain. This encourages the enzyme to dissociate after a single catalytic event (distributive action) rather than performing multiple cuts before dissociating (processive action), resulting in the release of larger fragments.
Altering Key Catalytic Residues: Studies have shown that specific residues, such as those in loops around the active site, are critical for determining the size of the degradation products. mdpi-res.com Mutating these residues can shift the product profile towards higher molecular weights. For instance, creating mutants with enhanced thermal stability can also allow for reactions at higher temperatures where the substrate may be more accessible, although this does not directly guarantee larger products. nih.gov
Engineered Microbial Systems for Oligosaccharide Biosynthesis
An emerging frontier is the use of metabolically engineered microorganisms, such as Escherichia coli, for the de novo biosynthesis of polysaccharides. researchgate.netscribd.com This approach offers the potential to produce structurally defined guluronate polymers without reliance on algal sources. The core of this strategy involves heterologously expressing the necessary genes for alginate biosynthesis.
The key enzymes in the bacterial alginate biosynthesis pathway include:
GDP-mannose pyrophosphorylase (AlgA/AlgC): Synthesizes the precursor sugar nucleotide, GDP-mannose. dtic.mil
Alginate Polymerase (Alg8/Alg44): A glycosyltransferase complex that polymerizes mannuronic acid residues into a polyM chain. scribd.comresearchgate.net
Mannuronan C5-epimerases (AlgG): Periplasmic enzymes that convert some mannuronic acid residues into guluronic acid residues within the growing polymer chain. dtic.milscience.gov
By controlling the expression levels and activity of these enzymes, particularly the epimerases and the polymerase complex, it is theoretically possible to produce alginate with a high G-content and a controlled molecular weight. researchgate.net For example, enhancing the expression of active C5-epimerases could lead to a higher G/M ratio. While significant progress has been made in producing various polysaccharides in microbes, the synthesis of high-DP (25-45) guluronate-specific oligosaccharides remains a complex challenge requiring further research. ethz.ch
Controlled Chemical Degradation Strategies for Targeted DP Ranges
While less specific than enzymatic methods, controlled chemical degradation can be fine-tuned to produce guluronate-rich fragments in a desired molecular weight range. The primary method is controlled acid hydrolysis.
By carefully managing the reaction conditions—including acid concentration (e.g., HCl), temperature, and reaction time—the alginate polymer can be partially depolymerized. researchgate.net Studies have shown that G-blocks are more resistant to acid hydrolysis than M-blocks and particularly MG-blocks. This differential stability allows for conditions that preferentially cleave the MG-linkages, liberating the more robust G-block segments.
A typical procedure involves hydrolyzing alginate at a high temperature (e.g., 100°C) for a defined period. researchgate.net The reaction is stopped, and the resulting mixture is subjected to fractional precipitation. By adjusting the pH of the hydrolysate to between 2.4 and 2.8, the larger, less soluble G-block fractions precipitate and can be separated from the soluble M-rich and smaller MG-fragments. researchgate.netdiva-portal.org The molecular weight distribution of the precipitated G-block fraction is dependent on the initial hydrolysis conditions. Therefore, by optimizing the hydrolysis time and acid concentration, a product population centered around the DP25-45 range can be enriched and subsequently isolated. Further purification and fractionation can be achieved using techniques like dialysis with specific molecular weight cut-off membranes or size-exclusion chromatography. nih.gov
Other chemical methods like oxidative degradation using hydrogen peroxide (H₂O₂) or periodate (B1199274) can also be used, but these methods are often harder to control for producing large fragments and can alter the chemical structure of the uronic acid residues. researchgate.net Thermal degradation is another possibility, where heating the alginate under controlled conditions can cause chain scission, but this method offers less specificity.
Acid Hydrolysis with Controlled Reaction Parameters
Acid hydrolysis is a common chemical method for depolymerizing alginates to produce oligosaccharides. vliz.be The process involves the use of acids like hydrochloric acid to cleave the glycosidic bonds within the polysaccharide chain. mdpi.comnih.gov Achieving a high degree of polymerization, such as in the DP25-DP45 range, through acid hydrolysis is challenging as the reaction can be random and difficult to control. vliz.be However, by carefully managing reaction parameters, it is possible to influence the size of the resulting fragments.
One approach involves the partial acid hydrolysis of poly-guluronic acid (poly-G) blocks. Research has shown that hydrolysis of alginate can yield an insoluble fraction that, after an initial rapid decrease in DP, stabilizes around a DP of approximately 25. researchgate.net The key to producing oligosaccharides in the desired DP25-45 range lies in the precise control of parameters such as acid concentration, temperature, and reaction time. nih.gov Higher temperatures and longer reaction times generally lead to further degradation and lower DP oligomers. nih.gov Conversely, milder conditions can favor the production of larger fragments. For instance, one method involves dissolving sodium alginate in water, adding hydrochloric acid to hydrolyze heteropolymeric fractions, and then separating the resulting G-rich fraction. mdpi.comnih.gov While many studies focus on producing lower DP oligosaccharides (e.g., DP 1-9), the principles of controlling hydrolysis conditions are fundamental to targeting higher DP ranges. vulcanchem.comtandfonline.com
Table 1: Parameters Influencing DP in Acid Hydrolysis
| Parameter | Effect on Degree of Polymerization (DP) | Research Finding |
|---|---|---|
| Temperature | Higher temperatures increase the reaction rate, generally leading to lower DP products. nih.gov | Provides activation energy for the hydrolysis of glycosidic bonds. nih.gov |
| Time | Longer reaction times lead to further degradation into lower DP oligomers and monosaccharides. nih.gov | High DP oligosaccharides are intermediate products that degrade with prolonged reaction time. nih.gov |
| Acid Concentration | Higher acid concentration accelerates hydrolysis, resulting in smaller fragments. nih.gov | Provides more H+ ions to catalyze the cleavage of glycosidic linkages. nih.gov |
| pH | Lowering the pH can selectively precipitate fractions; for example, poly-G fractions are insoluble at pH 2.85. mdpi.com | This property allows for the separation of G-rich blocks which can then be hydrolyzed. mdpi.com |
Oxidative Degradation for Specific Cleavage Patterns
Oxidative degradation offers a more targeted approach to depolymerization compared to acid hydrolysis. This method typically employs oxidizing agents like sodium periodate (NaIO₄) or hydrogen peroxide. mdpi.commdpi.com The reaction with sodium periodate specifically cleaves the carbon-carbon bond of the cis-diol group at the C-2 and C-3 positions of the uronic acid residues, leading to the formation of dialdehyde (B1249045) groups. mdpi.comzju.edu.cnresearchgate.net This cleavage of the uronic acid ring structure makes the polysaccharide chain more susceptible to hydrolysis.
The extent of degradation and the resulting molecular weight of the oligosaccharides can be controlled by varying the degree of oxidation (DO), which is defined as the number of oxidized guluronate residues per 100 units. zju.edu.cn A higher DO, achieved by increasing the concentration of the oxidizing agent, leads to more extensive chain cleavage and thus smaller fragments. mdpi.comzju.edu.cn This method allows for the production of oligosaccharides with a narrower molecular weight distribution. mdpi.com Studies have shown that by controlling the reaction conditions, such as temperature and the ratio of oxidant to alginate, the molecular weight of the products can be systematically managed. nih.govgoogle.com For example, using hydrogen peroxide at temperatures between 70°C and 90°C can produce oligo-alginates with molecular weights in the range of ~2380 to 4230 Da. mdpi.com While often used to create lower molecular weight oligosaccharides, the controllable nature of oxidative degradation presents a potential pathway for targeting specific high-DP ranges like DP25-DP45 by carefully adjusting the reaction parameters. mdpi.com
Table 2: Research Findings on Oxidative Degradation of Alginate
| Oxidant | Key Finding | Resulting Product Characteristics | Citation |
|---|---|---|---|
| Sodium Periodate (NaIO₄) | Cleaves the C2-C3 bond of uronic acid residues. mdpi.comzju.edu.cn | Degradation rate is controlled by the degree of oxidation. zju.edu.cn | mdpi.comzju.edu.cn |
| Hydrogen Peroxide (H₂O₂) | Depolymerizes alginates into more homogeneous oligo-alginates. mdpi.com | Molecular weights of ~2380-4230 Da achieved at 70-90°C. mdpi.com | mdpi.com |
| Hydrogen Peroxide (H₂O₂) | Reaction temperature and oxidant-to-raw-material ratio affect the molecular weight distribution. google.com | Higher oxidant concentration leads to lower average molecular weight. google.com | google.com |
Physical Depolymerization Methods and Their Efficacy for High DP Oligomers (e.g., Microwave, Ultrasonic, Hydrothermal)
Physical depolymerization methods provide alternative, often more environmentally friendly, routes to producing oligosaccharides. These techniques include microwave, ultrasonic, and hydrothermal treatments.
Microwave-assisted hydrolysis can significantly accelerate the degradation of alginate compared to conventional heating methods. nih.govresearchgate.net It has the same fundamental effect as standard acid hydrolysis but achieves it in a much shorter time. researchgate.nettuni.fi The process involves subjecting an alginate solution, often under mild acid conditions, to microwave irradiation, which rapidly heats the mixture. researchgate.nettuni.fi The challenge remains in precisely controlling the reaction to prevent excessive degradation and obtain high-DP oligomers. The main advantages are the short conversion time and uniform, selective heating. tuni.fi
Ultrasonic degradation utilizes high-frequency sound waves to induce cavitation, which generates localized high pressure and temperature, leading to the cleavage of glycosidic bonds. mdpi.comacs.org This method can cause polymer structure degradation and reduce molecular weight. nih.govacs.org The efficacy of ultrasonication depends on factors like frequency, power, and treatment time. While it is a recognized method for depolymerization, high-power ultrasound can also lead to significant molecular weight reduction, which may make it difficult to preserve the long chains of DP25-DP45. mdpi.comacs.org
Hydrothermal methods involve treating the alginate with water at high temperatures and pressures. This process can also lead to the depolymerization of the polysaccharide chain. nih.gov
Advanced Purification and Fractionation Techniques for DP-Specific Isolation
Following depolymerization, the resulting mixture contains oligosaccharides of various sizes. Isolating the target DP25-DP45 fraction requires advanced purification and fractionation techniques.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC) or gel-filtration chromatography, is a powerful technique for separating molecules based on their size in solution. researchgate.netnih.gov The principle involves passing the oligosaccharide mixture through a column packed with a porous gel matrix. nih.gov Larger molecules are excluded from the pores and thus travel through the column more quickly, eluting first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. nih.gov
This method is highly effective for fractionating alginate oligosaccharides. researchgate.net By selecting a gel with an appropriate pore size distribution, it is possible to separate the DP25-DP45 fraction from both smaller and larger oligomers or undigested polymer chains. tandfonline.com GPC systems, often coupled with detectors like multi-angle laser light scattering (MALLS), can provide detailed information on the molecular weight distribution of the fractions. researchgate.net Though it can have a low sample-handling capacity, gel filtration is a crucial step for achieving high-purity, size-specific oligosaccharide fractions. nih.govnih.gov
Table 3: Chromatographic Columns for Oligosaccharide Separation
| Chromatography Type | Column/Matrix Example | Separation Principle | Citation |
|---|---|---|---|
| Gel Permeation | Bio-Gel P-6 | Separation based on molecular size; larger molecules elute first. | tandfonline.com |
| Anion Exchange | Q Sepharose Fast Flow | Separation based on charge; stronger binding of more highly charged (longer) oligomers. | tandfonline.com |
| Anion Exchange | CarboPac™ Series (e.g., PA200) | High-resolution separation of isomers and charged oligosaccharides at high pH. | youtube.com |
The bound oligosaccharides are then eluted by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interaction. bio-works.com Shorter, less charged oligomers elute first, followed by progressively longer chains. bio-works.com This allows for fine fractionation according to the DP. High-Performance Anion-Exchange Chromatography (HPAEC), often coupled with Pulsed Amperometric Detection (HPAE-PAD), provides excellent resolution and is sensitive enough to separate structural isomers. youtube.comnih.gov The use of volatile buffers, such as ammonium (B1175870) formate, is advantageous as they can be easily removed after separation. nih.gov
Ultrafiltration (UF) is a pressure-driven membrane separation process used to separate macromolecules based on size. rug.nldupont.com It employs membranes with a specific molecular weight cut-off (MWCO), which is the nominal molecular weight of a molecule that is 90% retained by the membrane. mdpi.com This technology is well-suited for the fractionation of oligosaccharide mixtures. njtech.edu.cn
For isolating guluronate oligosaccharides in the DP25-DP45 range, a multi-step ultrafiltration process can be designed. Initially, a membrane with a larger MWCO (e.g., 5-10 kDa) could be used to remove very large polymers and undigested alginate. The permeate, containing the smaller oligosaccharides, would then be passed through a second, "tighter" membrane with a lower MWCO (e.g., 1-3 kDa). The fraction retained by this second membrane (the retentate) would be enriched in the desired DP25-DP45 oligosaccharides, while smaller oligomers and salts would pass through into the permeate. The efficiency of this process depends on selecting membranes with the appropriate MWCO and managing operating conditions to minimize membrane fouling. mdpi.comnjtech.edu.cn While effective for bulk fractionation, UF may result in some loss of the target product. reading.ac.uk
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| Guluronate oligosaccharides |
| Hydrochloric acid |
| Sodium alginate |
| Poly-guluronic acid |
| Sodium periodate |
| Hydrogen peroxide |
Structural Elucidation and Advanced Characterization of Guluronate Oligosaccharides Dp25 Dp45
High-Resolution Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the primary structure elucidation of oligosaccharides. For guluronate oligosaccharides of DP25-DP45, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC) NMR experiments are employed to gain a comprehensive structural understanding. nih.govnih.gov
¹H NMR spectra provide information on the anomeric protons (H1) of the guluronic acid residues. The chemical shifts of these protons are sensitive to the glycosidic linkage and the surrounding monomer units. core.ac.uk For a homopolymeric guluronate chain, the signals would be expected to be largely repetitive, though end-group signals would differ. ¹³C NMR provides data on each carbon atom in the sugar ring, with the anomeric carbon (C1) and the carbon involved in the glycosidic linkage (C4) being of particular diagnostic importance. nih.gov
2D NMR techniques are crucial for assigning the complex spectra of these large oligosaccharides:
COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same sugar residue, helping to trace the connectivity of the entire spin system of a guluronic acid unit. core.ac.uk
TOCSY (Total Correlation Spectroscopy) extends these correlations, allowing for the identification of all protons belonging to a single residue from the anomeric proton.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, enabling the assignment of carbon signals based on proton assignments. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range correlations between protons and carbons (typically 2-3 bonds). This is particularly vital for identifying the glycosidic linkage between adjacent guluronate residues (e.g., H1 of one residue to C4 of the next) and thus confirming the α-(1→4) linkage. nih.gov
While specific data for the DP25-DP45 range is not extensively published, the table below illustrates the typical chemical shifts observed for internal guluronate residues in shorter oligoguluronates, which would form the basis for analyzing longer chains. nih.govcore.ac.uk
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| H1/C1 | 5.09 - 5.47 | 101 - 103 |
| H2/C2 | 4.31 | 68 - 70 |
| H3/C3 | 4.44 | 72 - 74 |
| H4/C4 | 4.57 | 80 - 82 |
| H5/C5 | 4.88 | 75 - 77 |
| C6 (COO⁻) | - | 175 - 177 |
| Note: Chemical shifts are illustrative and can vary based on solvent, temperature, and position within the oligosaccharide chain. |
Mass spectrometry is indispensable for confirming the molecular weight and determining the distribution of oligomers within a sample.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and large molecules like oligosaccharides. nih.gov It typically generates multiply charged ions, which allows for the analysis of high molecular weight compounds on mass analyzers with a more limited m/z range. nih.gov When coupled with liquid chromatography (LC), UPLC-MS provides separation and mass information simultaneously, offering high resolution and sensitivity. bohrium.comresearchgate.net For a guluronate oligosaccharide of DP30, multiple charge states would be observed, from which the parent mass can be accurately calculated.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization method particularly effective for high molecular weight analytes, as it predominantly produces singly charged ions ([M+Na]⁺ or [M+K]⁺). mdpi.com This simplifies the resulting spectrum, making it ideal for profiling the distribution of different DP species in a mixture. nih.gov MALDI-TOF/TOF MS allows for tandem mass spectrometry, where a specific parent ion (e.g., the ion corresponding to DP35) can be isolated and fragmented to obtain sequencing and linkage information.
The following table shows the theoretical monoisotopic masses for selected DPs in the DP25-DP45 range (as sodium salts), which would be confirmed by MS analysis.
| Degree of Polymerization (DP) | Formula (Sodium Salt) | Theoretical Monoisotopic Mass (Da) |
| 25 | C₁₅₀H₁₇₆O₁₇₆Na₂₅ | 5476.45 |
| 30 | C₁₈₀H₂₁₁O₂₁₁Na₃₀ | 6571.74 |
| 35 | C₂₁₀H₂₄₆O₂₄₆Na₃₅ | 7667.03 |
| 40 | C₂₄₀H₂₈₁O₂₈₁Na₄₀ | 8762.32 |
| 45 | C₂₇₀H₃₁₆O₃₁₆Na₄₅ | 9857.61 |
| Note: Mass is calculated based on a repeating unit of C₆H₇O₇Na with a terminal water molecule. |
Chromatographic Determination of Degree of Polymerization (DP) Distribution
To analyze the distribution of oligomers within the DP25-DP45 range, high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is the method of choice. researchgate.netchromatographyonline.com This technique separates carbohydrates based on size, charge, and linkage isomers under high pH conditions. nih.govresearchgate.net The negatively charged carboxyl groups of the guluronate residues allow for strong interaction with the anion-exchange stationary phase.
A sodium acetate (B1210297) or sodium nitrate (B79036) gradient is typically used to elute the oligosaccharides, with higher DP species requiring a higher salt concentration to be released from the column. researchgate.net HPAEC-PAD can resolve oligosaccharides with very high degrees of polymerization, in some cases up to DP65 for other types of oligosaccharides. researchgate.net A sample of guluronate oligosaccharides with a target range of DP25-DP45 would ideally show a series of peaks corresponding to each individual DP, allowing for the quantification of the relative abundance of each species within the sample.
Detailed Glycosidic Linkage and Monomer Sequence Profiling (e.g., Methylation Analysis)
While NMR and MS/MS provide significant data on sequence and linkage, classical chemical methods like methylation analysis can offer definitive confirmation. nih.gov In this method, all free hydroxyl groups are methylated. The oligosaccharide is then hydrolyzed, and the resulting partially methylated monosaccharides are analyzed by gas chromatography-mass spectrometry (GC-MS). For a linear α-(1→4) linked guluronate oligosaccharide, the internal residues would show methylation at the C2 and C3 positions. The non-reducing end would be methylated at C2, C3, and C4, while the reducing end would have a more complex pattern due to the open-ring structure. This analysis confirms the α-(1→4) linkage throughout the chain. For a homopolymer of guluronate, the monomer sequence is uniform.
Conformational Analysis and Inter-Residue Linkages
The biological function of guluronate oligosaccharides is not only dependent on their primary structure but also on their three-dimensional conformation in solution. Polyguluronate chains are known to adopt a rigid, buckled two-fold (2₁) helical conformation. uq.edu.au Molecular dynamics simulations have been used to investigate the conformation of polyguluronate chains and their interactions with ions. tandfonline.com These studies show that the chain conformation and intramolecular hydrogen bonding are relatively stable. The α-(1→4) glycosidic linkage dictates the relative orientation of adjacent residues, leading to the formation of specific secondary structures that are crucial for processes like ion binding. Circular dichroism (CD) spectroscopy can also be used to study the conformational properties of these oligosaccharides in solution, as the CD spectrum is sensitive to the helical arrangement of the polymer backbone. uq.edu.au
Assessment of Structural Homogeneity and Purity for Research Applications
For research applications, it is critical to use guluronate oligosaccharide preparations that are well-characterized in terms of both purity and structural homogeneity. Purity refers to the absence of contaminants, while homogeneity refers to the uniformity of the oligosaccharide structure itself (e.g., a narrow DP distribution).
HPAEC-PAD is a primary tool for assessing the homogeneity of the DP distribution. nih.gov A preparation with high homogeneity would exhibit a chromatogram with one dominant peak or a very narrow distribution of peaks. Size-exclusion chromatography (SEC) can also be employed to assess the molecular weight distribution and identify the presence of aggregates or fragments outside the target DP25-DP45 range. The combination of NMR and MS serves as a final check on structural homogeneity, confirming that the sample consists of α-(1→4) linked guluronate without significant amounts of mannuronic acid or other structural irregularities.
Molecular Mechanisms and Biological Activities in Vitro and Preclinical Animal Models of Guluronate Oligosaccharides Dp25 Dp45
Immunomodulatory Responses
Guluronate oligosaccharides demonstrate significant immunomodulatory capabilities, primarily through their interaction with key cells of the innate immune system, such as macrophages.
In vitro studies using the murine macrophage cell line RAW264.7 have shown that GOS are effective macrophage activators. mdpi.com Treatment with GOS induces notable morphological changes in these cells, including cytoskeleton remodeling, which increases the cell surface area and aspect ratio, indicative of macrophage activation. nih.govnih.gov This activation is a critical first step in initiating an immune response. Furthermore, GOS treatment promotes macrophage proliferation in mice, which can enhance innate immunity. nih.govnih.gov While some alginate oligosaccharides (AOS) prepared by oxidative degradation have shown anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, GOS prepared by enzymatic hydrolysis is recognized as a potent macrophage activator. mdpi.comnih.gov
A key feature of GOS-induced macrophage activation is the production and secretion of various cytokines and chemokines. mdpi.com Studies have consistently shown that GOS stimulates macrophages to produce pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). mdpi.comnih.gov The production of TNF-α, in particular, is a well-documented outcome of GOS treatment in RAW264.7 cells. mdpi.comsemanticscholar.orgnih.gov This cytokine response is crucial for amplifying the immune defense against pathogens. mdpi.com While GOS acts as an immune activator on its own, it has also been observed to reduce the secretion of pro-inflammatory cytokines in macrophages that have been pre-stimulated with LPS, suggesting a modulatory role in the context of an existing inflammatory state. nih.govmdpi.com
| Cytokine | Observed Effect | Cell Model | Source(s) |
|---|---|---|---|
| TNF-α (Tumor Necrosis Factor-alpha) | Upregulation/Increased Secretion | RAW264.7 | mdpi.comnih.govmdpi.comsemanticscholar.orgnih.gov |
| IL-1β (Interleukin-1β) | Upregulation/Increased Secretion | RAW264.7 | mdpi.comnih.gov |
| IL-6 (Interleukin-6) | Upregulation/Increased Secretion | RAW264.7 | mdpi.comnih.gov |
| IL-12 (Interleukin-12) | Upregulation/Increased Secretion | RAW264.7 | mdpi.com |
The immunomodulatory effects of GOS are initiated by its recognition by specific receptors on the macrophage surface. Research has identified Toll-like receptors (TLRs), particularly TLR2 and TLR4, as key interaction points. mdpi.comsemanticscholar.org GOS has been shown to be recognized by and to upregulate TLR4 on RAW264.7 macrophages. nih.govnih.gov This interaction is critical, as the inflammatory signal transduction triggered by GOS is significantly suppressed in cells with TLR4 gene knockdown. nih.gov Following recognition, GOS can be internalized by the macrophage via TLR4-mediated endocytosis. nih.govnih.gov In some contexts, GOS may act as a competitive antagonist for macrophage surface receptors, as pretreatment with GOS can reduce LPS-stimulated cellular changes. nih.gov The binding of GOS to TLR4 can also attenuate the binding of LPS to the cell surface, thereby modulating the inflammatory response to bacterial endotoxins. mdpi.comnih.gov
Upon binding to TLR4, GOS triggers a cascade of intracellular signaling events. The activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the macrophage response. mdpi.comsemanticscholar.orgnih.govnih.gov The signaling process involves the activation of PI3K by TLR4, leading to the phosphorylation of Akt. nih.govnih.gov Phosphorylated Akt then activates downstream pathways, including the NF-κB and mTOR pathways. nih.govnih.gov The activation of NF-κB, a primary transcription factor, is essential for regulating the expression of genes involved in the immune and inflammatory response, leading to the production of mediators like nitric oxide (NO) and pro-inflammatory cytokines. nih.govsemanticscholar.orgnih.gov
Simultaneously, GOS stimulates all three major MAPK signaling pathways: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). nih.govnih.gov The activation of these pathways contributes significantly to the production of NO and TNF-α. nih.govnih.gov Interestingly, while JNK phosphorylation appears dependent on the initial TLR4 recognition, the activation of p38 and ERK may be mediated by other receptors, indicating that TLR4 is not the sole receptor for GOS-induced macrophage activation. nih.govnih.gov
| Pathway | Key Components Activated | Downstream Effect | Source(s) |
|---|---|---|---|
| TLR4/Akt/NF-κB | TLR4, PI3K, Akt, IκB, NF-κB | Production of iNOS, NO, TNF-α, IL-1, IL-6 | nih.govnih.govsemanticscholar.orgnih.gov |
| MAP Kinase (MAPK) | p38, JNK, ERK | Production of NO and TNF-α | nih.govnih.govnih.gov |
| TLR4/Akt/mTOR | TLR4, PI3K, Akt, mTOR, p70 S6K | Regulation of cell growth and immune response | nih.govnih.gov |
A direct functional consequence of GOS-induced macrophage activation is the enhancement of their antibacterial capabilities. nih.gov Studies have demonstrated that GOS markedly increases the phagocytosis of IgG-opsonized bacteria, such as Escherichia coli and Staphylococcus aureus, and inhibits the survival of these bacteria within the macrophages. mdpi.comsemanticscholar.orgnih.gov This enhancement of phagocytic activity is associated with an increased expression of Fcγ receptors on the macrophage surface. nih.gov In vivo preclinical models have confirmed these findings, showing that GOS treatment significantly improves bacterial clearance in cases of murine acute peritonitis. nih.gov
Antioxidant Defense Mechanisms
The role of GOS in modulating oxidative stress is complex. During the activation of an immune response, macrophages produce reactive oxygen species (ROS) to destroy pathogens. semanticscholar.org GOS has been shown to stimulate the production of ROS in RAW264.7 cells as part of its immunomodulatory function. mdpi.commdpi.comsemanticscholar.orgnih.gov However, to protect host cells from potential damage caused by this oxidative burst, cells have innate antioxidant defense mechanisms. semanticscholar.org Research indicates that GOS also upregulates the expression of Superoxide Dismutase 1 (SOD1), a major antioxidant enzyme, in RAW264.7 cells. semanticscholar.org This upregulation of SOD1 likely serves to protect the macrophages from an overaccumulation of oxygen radicals, balancing the pro- and anti-oxidant actions. semanticscholar.org
Conversely, in a model where inflammation is induced by LPS, GOS prepared by oxidative degradation significantly attenuated the production of ROS, suggesting a protective, antioxidant role in an already inflamed environment. nih.gov This dual function highlights the ability of GOS to both induce ROS as a necessary part of an immune response and to enhance the cell's capacity to manage oxidative stress.
Direct Free Radical Scavenging Capabilities (e.g., Superoxide, Hydroxyl, Hypochlorous Acid)
Table 1: Summary of Direct Free Radical Scavenging by Low Molecular Weight Alginate Oligosaccharides
| Free Radical Species | Scavenging Activity | Reference |
| Superoxide (O₂⁻) | Effective scavenging, superior to higher molecular weight alginate. nih.gov | nih.gov |
| Hydroxyl (•OH) | Effective scavenging, superior to higher molecular weight alginate. nih.gov | nih.gov |
| Hypochlorous Acid (HOCl) | Effective scavenging, superior to higher molecular weight alginate. nih.gov | nih.gov |
Induction of Endogenous Antioxidant Enzyme Systems (e.g., Heme Oxygenase-1, γ-Glutamylcysteine Synthetase via Nrf2 Pathway)
Guluronate oligosaccharides contribute to cellular antioxidant defenses not only by direct scavenging but also by upregulating the expression of endogenous antioxidant enzymes. This is primarily achieved through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. mdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govplos.org In the presence of oxidative stress, Nrf2 dissociates from Keap1 and moves into the nucleus. plos.org
Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of protective enzymes. plos.org Alginate oligosaccharides have been shown to protect human gastric epithelial cells from oxidative stress by activating this Nrf2 pathway. mdpi.com This activation leads to the increased expression of enzymes such as Heme Oxygenase-1 (HO-1) and components of the glutathione (B108866) synthesis system, like γ-Glutamylcysteine Synthetase. nih.govnih.gov HO-1 is a critical enzyme that breaks down heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which have cytoprotective roles. nih.gov
Table 2: Nrf2-Mediated Antioxidant Enzyme Induction by Alginate Oligosaccharides
| Target Pathway/Enzyme | Effect of Alginate Oligosaccharides | Biological Significance | Reference |
| Nrf2 | Nuclear translocation is increased. mdpi.com | Master regulator of antioxidant response. plos.org | mdpi.com |
| Heme Oxygenase-1 (HO-1) | Expression is upregulated via Nrf2 activation. plos.orgnih.gov | Catalyzes heme degradation into antioxidant products. nih.gov | plos.orgnih.gov |
| γ-Glutamylcysteine Synthetase | Upregulation is a downstream effect of Nrf2 activation. nih.gov | Rate-limiting enzyme in the synthesis of glutathione (GSH). nih.gov | nih.gov |
Anti-inflammatory Pathways
Suppression of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2, Reactive Oxygen Species)
Guluronate oligosaccharides obtained through oxidative degradation (GOS-OD) have demonstrated significant anti-inflammatory properties by suppressing key inflammatory mediators in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells. mdpi.comresearchgate.netnih.gov In these preclinical models, GOS-OD effectively curtails the overproduction of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammatory damage. mdpi.comresearchgate.netnih.gov
Furthermore, the production of prostaglandin E2 (PGE2), a principal mediator of inflammation that causes vasodilation, fever, and pain, is also significantly attenuated by GOS-OD. mdpi.comresearchgate.netnih.gov The generation of intracellular reactive oxygen species (ROS), which can act as secondary messengers to amplify inflammatory cascades, is another critical process that is dose-dependently inhibited by these oligosaccharides. mdpi.comresearchgate.netnih.gov
Attenuation of Pro-inflammatory Protein Expression (e.g., iNOS, COX-2)
The suppression of inflammatory mediators by guluronate oligosaccharides is directly linked to their ability to downregulate the expression of key pro-inflammatory enzymes. The expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the high-output production of NO during an inflammatory response, is significantly reduced in the presence of GOS-OD. mdpi.comresearchgate.netnih.gov
Similarly, GOS-OD treatment leads to a marked decrease in the expression of cyclooxygenase-2 (COX-2). mdpi.comresearchgate.netnih.gov COX-2 is the inducible enzyme that catalyzes the synthesis of prostaglandins, including PGE2, at sites of inflammation. plos.org By inhibiting the expression of both iNOS and COX-2, guluronate oligosaccharides effectively disrupt the enzymatic machinery that sustains the inflammatory state. mdpi.comresearchgate.netnih.gov
Table 3: Anti-Inflammatory Effects of Guluronate Oligosaccharides (GOS-OD) in LPS-Activated Macrophages
| Mediator/Protein | Effect of GOS-OD Treatment | Cellular Function | Reference |
| Nitric Oxide (NO) | Production significantly attenuated. mdpi.comresearchgate.netnih.gov | Inflammatory signaling molecule. nih.gov | mdpi.comresearchgate.netnih.gov |
| Prostaglandin E2 (PGE2) | Production significantly attenuated. mdpi.comresearchgate.netnih.gov | Pro-inflammatory lipid mediator. nih.gov | mdpi.comresearchgate.netnih.gov |
| Reactive Oxygen Species (ROS) | Production suppressed. mdpi.comresearchgate.netnih.gov | Amplifies inflammatory signaling. | mdpi.comresearchgate.netnih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Expression significantly attenuated. mdpi.comresearchgate.netnih.gov | Enzyme for high-output NO production. plos.org | mdpi.comresearchgate.netnih.gov |
| Cyclooxygenase-2 (COX-2) | Expression significantly attenuated. mdpi.comresearchgate.netnih.gov | Enzyme for inflammatory prostaglandin synthesis. plos.org | mdpi.comresearchgate.netnih.gov |
Inhibition of Lipopolysaccharide (LPS) Binding to Cellular Receptors (e.g., TLR4, CD14)
A key aspect of the anti-inflammatory mechanism of guluronate oligosaccharides involves interference with the initial step of the inflammatory cascade triggered by bacterial endotoxins like LPS. Research indicates that GOS-OD can potently reduce the binding of LPS to the surface of macrophage cells. researchgate.netnih.gov LPS recognition is primarily mediated by a receptor complex that includes Toll-like receptor 4 (TLR4) and the co-receptor CD14. nih.govresearchgate.net
GOS-OD has been found to attenuate the LPS-induced expression of both TLR4 and CD14 on macrophages. mdpi.comresearchgate.netnih.gov By inhibiting the binding of LPS to this receptor complex and downregulating the expression of the receptors themselves, GOS-OD effectively blocks the activation of downstream signaling pathways, such as the NF-κB and MAP kinase pathways, which are crucial for the transcription of pro-inflammatory genes. researchgate.netnih.gov Interestingly, while GOS itself can interact with TLR4, it may trigger different downstream signals compared to LPS. nih.gov
Metabolic Regulation in Preclinical Animal Models
The available scientific literature from the conducted searches does not provide specific data or detailed research findings on the role of guluronate oligosaccharides with a degree of polymerization of 25-45 in metabolic regulation within preclinical animal models. While the Nrf2/HO-1 pathway, which can be activated by alginate oligosaccharides, is known to be a promising therapeutic target for metabolic disorders like metabolic dysfunction-associated steatotic liver disease (MASLD), direct evidence from in vivo animal studies focusing on GOS DP25-DP45 is currently lacking in the reviewed sources. nih.gov
Modulation of Uric Acid Metabolism Homeostasis (e.g., Xanthine (B1682287) Oxidase Inhibition, Uric Acid Transporter Regulation)
Guluronate oligosaccharides have been shown to play a role in the regulation of uric acid levels in animal models of hyperuricemia. scribd.comresearchgate.net One of the primary mechanisms is the inhibition of xanthine oxidase (XO), a key enzyme in the purine (B94841) degradation pathway that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. researchgate.net By inhibiting XO, guluronate oligosaccharides can reduce the production of uric acid. scribd.comresearchgate.net
In addition to enzyme inhibition, GOS influences the expression of uric acid transporters in the kidneys and intestines. scribd.com Research in hyperuricemic mice has shown that GOS treatment can modulate the mRNA levels of these transporters to enhance uric acid excretion. scribd.com Specifically, GOS has been observed to upregulate the expression of ATP-binding cassette superfamily G member 2 (ABCG2) and organic anion transporter 1 (OAT1) in the kidney, which are involved in uric acid secretion. researchgate.net Conversely, it has been shown to downregulate the expression of urate transporter 1 (URAT1) and glucose transporter 9 (GLUT9), which are responsible for uric acid reabsorption. researchgate.net
Table 1: Effect of Guluronate Oligosaccharides on Uric Acid Metabolism Markers in Hyperuricemic Mice
| Marker | Effect of GOS Treatment | Implied Mechanism | Reference |
| Serum Uric Acid | Decreased | Reduction in uric acid production and/or increase in excretion | scribd.com |
| Serum Xanthine Oxidase (XOD) | Down-regulated | Inhibition of uric acid synthesis | scribd.com |
| Renal URAT1 mRNA | Down-regulated | Increased uric acid excretion | researchgate.net |
| Renal GLUT9 mRNA | Down-regulated | Increased uric acid excretion | researchgate.net |
| Renal ABCG2 mRNA | Up-regulated | Increased uric acid excretion | researchgate.net |
| Renal OAT1 mRNA | Up-regulated | Increased uric acid excretion | researchgate.net |
| Intestinal ABCG2 mRNA | Modulated | Increased uric acid excretion | scribd.com |
Influence on Lipid Metabolism Pathways (e.g., AMPK-PGC1α Pathway)
Alginate oligosaccharides, the class of compounds to which guluronate oligosaccharides belong, have been found to impact lipid metabolism. One of the key pathways implicated is the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling cascade. The AMPK/PGC-1α pathway is a critical regulator of cellular energy homeostasis, including fatty acid oxidation.
Activation of the AMPK/PGC-1α pathway can lead to an enhancement of fatty acid metabolism and a reduction in lipid accumulation. Research on alginate oligosaccharides suggests they can facilitate lipid catabolism by enhancing PGC-1α-mediated processes. This indicates a potential role for guluronate oligosaccharides in modulating lipid metabolism at a cellular level, although direct evidence for GOS with a specific DP of 25-45 is not currently available.
Microbiota Modulation and Intestinal Homeostasis in Animal Systems
Impact on Gut Microbiota Composition and Diversity
Guluronate oligosaccharides have demonstrated a significant impact on the composition and diversity of the gut microbiota in animal models. scribd.comresearchgate.net In studies on hyperuricemic mice, GOS administration was found to reverse intestinal microbiota dysbiosis. scribd.com This included a notable decrease in the abundance of potentially harmful bacteria such as Bilophila and Tuzzerella. scribd.com Concurrently, GOS treatment led to an increase in the populations of beneficial bacteria, including Muribaculum, Lachnospiraceae_UCG_006, Ruminococcus, Faecalibaculum, and Lachnospiraceae_NK4A136_group. scribd.com This shift in the microbial community structure suggests a prebiotic effect of guluronate oligosaccharides.
Table 2: Changes in Gut Microbiota Composition in Hyperuricemic Mice Following Guluronate Oligosaccharide Treatment
| Bacterial Genus/Group | Change in Abundance | Reference |
| Bilophila | Significantly Down-regulated | scribd.com |
| Tuzzerella | Significantly Down-regulated | scribd.com |
| Muribaculum | Up-regulated | scribd.com |
| Lachnospiraceae_UCG_006 | Up-regulated | scribd.com |
| Ruminococcus | Up-regulated | scribd.com |
| Faecalibaculum | Up-regulated | scribd.com |
| Lachnospiraceae_NK4A136_group | Up-regulated | scribd.com |
Production of Short-Chain Fatty Acids (SCFAs)
The modulation of gut microbiota by oligosaccharides is often associated with the production of short-chain fatty acids (SCFAs), which are metabolites produced by bacterial fermentation of indigestible carbohydrates. Alginate oligosaccharides have been shown to restore the production of SCFAs, particularly acetate (B1210297) and butyrate, in animal models of colitis. These SCFAs are known to play a crucial role in maintaining gut health and have systemic effects on the host. While direct studies on GOS of DP25-45 and SCFA production are limited, the observed changes in gut microbiota composition strongly suggest a corresponding modulation of SCFA profiles. scribd.com
Enhancement of Intestinal Barrier Function
Guluronate oligosaccharides contribute to the enhancement of the intestinal barrier function. In studies using a mouse model of ulcerative colitis, alginate oligosaccharides, including guluronate oligosaccharides, were shown to reduce intestinal permeability and reverse damage to the intestinal barrier. This was evidenced by an increase in the number of goblet cells, which are responsible for producing the protective mucus layer, and enhanced expression of E-cadherin, a key protein in maintaining the integrity of epithelial cell junctions. The strengthening of the intestinal barrier helps to prevent the translocation of harmful substances, such as lipopolysaccharides (LPS), from the gut into the bloodstream.
Cellular Growth and Development in Research Models (Non-Therapeutic Contexts)
In non-therapeutic research settings, guluronate oligosaccharides have been investigated for their fundamental biological activities related to cellular processes. Studies have shown that GOS can exhibit immunomodulatory effects by activating macrophages to produce signaling molecules such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests a role for GOS in modulating innate immune responses.
Furthermore, guluronate oligosaccharides produced through enzymatic depolymerization of alginate have been noted for their radical scavenging activity. This antioxidant property reflects their ability to neutralize reactive oxygen species (ROS), which are byproducts of cellular metabolism. The investigation of these properties in vitro provides insights into the basic interactions of these oligosaccharides with cellular systems, independent of any therapeutic application.
Promotion of Endothelial and Keratinocyte Growth (In vitro studies)
No specific studies on the effects of guluronate oligosaccharides with a degree of polymerization of 25-45 on the growth of endothelial and keratinocyte cells in vitro were identified in the available literature.
Improvement of Spermatogenesis and Semen Quality in Animal Studies
No studies concerning the impact of guluronate oligosaccharides DP25-DP45 on spermatogenesis or semen quality in animal models were found in the reviewed scientific literature.
Plant Growth Promotion Mechanisms
While specific data on this compound is not available, broader studies on alginate oligosaccharides (AOS), which are composed of mannuronic and guluronic acid residues, indicate significant plant growth-promoting activities. These effects are influenced by the molecular weight and the ratio of mannuronic to guluronic acid (M/G ratio).
Research has shown that AOS can stimulate the growth of various plants. For instance, in barley (Hordeum vulgare L.), AOS with a low molecular weight (500–3000 Da) and a higher M/G ratio (>1) demonstrated a more pronounced promotion of seedling and root growth. researchgate.net The proposed mechanisms for this stimulation include enhanced photosynthesis and increased root absorption activity. researchgate.net Gene expression analyses have revealed that AOS can induce development-related genes, such as those encoding auxin response factors and mitogen-activated protein kinases, which are crucial for plant growth. researchgate.net
Further studies have elaborated on the mechanisms by which AOS promotes root development. In rice (Oryza sativa L.), AOS has been shown to induce the expression of auxin-related genes, leading to accelerated auxin biosynthesis and transport. nih.gov This results in an increased concentration of indole-3-acetic acid (IAA) in the roots, which in turn stimulates the expression of genes related to root development. nih.gov This process also appears to involve calcium signaling. nih.gov
Alginate oligosaccharides have also been found to enhance nutrient uptake and growth in cucumber seedlings under suboptimal temperature conditions by potentially increasing the levels of auxins and gibberellins (B7789140) in the roots, leading to stimulated cell division and root elongation. mdpi.comresearchgate.net
Table 1: Effects of Alginate Oligosaccharides (AOS) on Plant Growth
| Plant Species | AOS Characteristics | Observed Effects | Proposed Mechanisms |
| Barley (Hordeum vulgare L.) | Low MW (500–3000 Da), High M/G ratio (>1) | Stimulated seedling and root growth | Enhanced photosynthesis, increased root absorption, induction of development-related genes (auxin response factor, MAPK) researchgate.net |
| Rice (Oryza sativa L.) | 10-80 mg/L | Promoted root development | Increased auxin (IAA) concentration via induced gene expression for auxin biosynthesis and transport, involvement of calcium signaling nih.gov |
| Cucumber (Cucumis sativus L.) | 30 mg·L−1 | Promoted nutrient uptake and growth under suboptimal temperatures | Increased levels of auxins and gibberellins, stimulated cell division and root elongation mdpi.comresearchgate.net |
| Lettuce (Lactuca sativa) | Mixture of di- to octasaccharides | Promoted root elongation | Not specified researchgate.net |
Anti-Biofilm Research (Mechanistic Insights, e.g., against Pseudomonas aeruginosa)
Specific research on the anti-biofilm activity of this compound is not present in the available literature. However, the role of guluronate as a component of the Pseudomonas aeruginosa biofilm matrix provides mechanistic insights into potential anti-biofilm strategies.
Pseudomonas aeruginosa, a significant opportunistic pathogen, produces a biofilm matrix that contributes to its persistence and antibiotic tolerance. nih.gov This matrix is composed of several exopolysaccharides, including alginate. nih.gov Alginate is a polymer consisting of β-D-mannuronate and α-L-guluronate residues. nih.gov The presence of guluronate within the alginate structure is critical for the physical properties and integrity of the biofilm.
The enzymes that degrade alginate, known as alginate lyases, represent a potential therapeutic strategy to disrupt P. aeruginosa biofilms. These enzymes work by cleaving the glycosidic bonds within the alginate polymer, breaking down the biofilm matrix and rendering the bacteria more susceptible to antibiotics and host immune responses. Therefore, while not directly studying guluronate oligosaccharides as an anti-biofilm agent, the research highlights the importance of the guluronate component within the biofilm structure as a target for enzymatic degradation.
Structure Function Relationship of Guluronate Oligosaccharides Dp25 Dp45
Correlation of Degree of Polymerization (DP) with Specific Biological Activities
The degree of polymerization, or the number of monomeric units in the oligosaccharide chain, is a critical factor determining the type and intensity of its biological effects. While research specifically targeting the DP25-DP45 range is limited, studies on guluronate oligosaccharides with varying chain lengths have established a clear principle: biological activity is highly DP-dependent.
Research on smaller guluronate oligomers (GOS) has demonstrated that an optimal chain length is often required to elicit a maximum biological response. For instance, in the context of immunology, the ability of unsaturated guluronate oligomers to induce cytokine secretion from macrophage-like cells varies significantly with DP. Studies on oligomers from trimer (G3) to nonamer (G9) found that the most potent activity for inducing tumor necrosis factor-alpha (TNF-α) and various interleukins was observed with the octamer (G8). nih.gov Shorter or longer chains in that specific study showed diminished activity.
This suggests that for a given biological interaction, there is an optimal molecular size that facilitates the most effective binding to cellular receptors or other molecular targets. For guluronate oligosaccharides in the DP25-DP45 range, it is plausible that their larger size may be optimal for different biological processes than those observed for smaller fragments. Their extended length could, for example, enable them to bridge multiple receptor sites simultaneously, leading to potent signaling cascades, or it might be a prerequisite for activities such as inhibiting microbial biofilm formation or modulating complex enzymatic systems. However, it is also possible that beyond a certain DP, activities may plateau or decrease due to factors like reduced solubility or steric hindrance.
Table 1: Effect of Degree of Polymerization (DP) on TNF-α Induction by Unsaturated Guluronate Oligosaccharides This table illustrates the principle of DP-dependent activity based on published research for lower DP ranges.
| Degree of Polymerization (DP) | Relative TNF-α-Inducing Activity | Source |
| 3 | Low | nih.gov |
| 4 | Moderate | nih.gov |
| 5 | High | nih.gov |
| 6 | High | nih.gov |
| 7 | Very High | nih.gov |
| 8 | Maximum | nih.gov |
| 9 | High | nih.gov |
Influence of M/G Ratio and Sequential Arrangement on Molecular Recognition and Bioactivity
Alginate is a linear copolymer composed of two different uronic acids: β-D-mannuronic acid (M) and its C5-epimer, α-L-guluronic acid (G). These monomers are arranged in blocks of consecutive G residues (G-blocks), consecutive M residues (M-blocks), and alternating M and G residues (MG-blocks). researchgate.net The ratio of M to G units (M/G ratio) and their sequential arrangement in an oligosaccharide chain are fundamental to its three-dimensional structure and, consequently, its bioactivity. nih.govnih.gov
Guluronate oligosaccharides DP25-DP45 are, by definition, derived from G-blocks and thus have a very low M/G ratio. This composition imparts a specific structural character. The diaxial α-L-(1→4) linkages between G units create a rigid and buckled chain conformation, distinct from the more flexible and flat ribbon-like structure of M-blocks. researchgate.net This defined shape is crucial for molecular recognition by biological receptors.
Studies comparing the effects of oligosaccharides with different M/G ratios have shown that composition directly impacts biological outcomes. nih.gov For example, in a study on strawberry fruit coloration, alginate oligosaccharides with a high M/G ratio (MAOS) and a balanced M/G ratio (HAOS) significantly promoted anthocyanin biosynthesis, whereas those with a very low M/G ratio (GAOS, or guluronate oligosaccharides) did not show a significant effect. nih.gov Conversely, other research suggests that guluronate oligomers can be more potent activators of mononuclear cells than their mannuronate counterparts. nih.govmdpi.com These findings highlight that the specific cellular targets and biological systems involved have evolved to recognize distinct structural features dictated by the M/G ratio and block arrangement. For oligosaccharides in the DP25-DP45 range, their purely guluronate composition would predispose them to interactions where the rigid, buckled G-block structure is the specific recognition motif.
Table 2: Influence of M/G Ratio of Alginate Oligosaccharides (AOS) on Strawberry Coloration
| AOS Type | Approx. M/G Ratio | Molecular Weight (Da) | Effect on Anthocyanin Content | Source |
| GAOS | 0.2 | 5500 | No significant effect | nih.gov |
| HAOS | 1.58 | 2800 | Increased | nih.gov |
| MAOS | 6.77 | 6000 | Increased | nih.gov |
Significance of Terminal Unsaturated Structures on Biological Potency
A key structural feature that dramatically enhances the biological potency of many alginate oligosaccharides is the presence of an unsaturated double bond between C4 and C5 at the non-reducing end of the chain. nih.gov This feature is a hallmark of oligosaccharides produced via enzymatic degradation by alginate lyases, which cleave the polysaccharide chain through a β-elimination reaction. In contrast, oligosaccharides produced by acid hydrolysis lack this feature and possess a saturated terminal. nih.govnih.gov
The presence of this terminal unsaturated structure is essential for potent biological activities, particularly in the context of innate immunity. mdpi.com Research has consistently shown that unsaturated guluronate oligosaccharides are potent activators of macrophages, inducing the secretion of cytokines like TNF-α and stimulating phagocytosis. nih.govnih.gov Their saturated counterparts, however, exhibit little to no activity in these assays. nih.govnih.gov This indicates that immune cells possess pattern recognition receptors that can specifically distinguish between the saturated and unsaturated terminal structures. nih.gov
This terminal double bond, in conjugation with the carboxyl group at the C6 position, creates a unique electronic and conformational feature that is critical for binding to cell surface receptors and initiating downstream signaling pathways. mdpi.com Therefore, for guluronate oligosaccharides of DP25-DP45, those possessing this unsaturated terminal structure are expected to be significantly more biologically potent as immunomodulators than their saturated equivalents.
Conformational Determinants of Molecular Interactions
The biological function of an oligosaccharide is ultimately dictated by its ability to interact with other molecules, such as proteins, receptors, or enzymes. These interactions are governed by the oligosaccharide's three-dimensional shape, or conformation. researchgate.net The conformation of this compound is determined by several hierarchical factors.
At the most fundamental level is the inherent rigidity of the α-L-guluronic acid monomer, which exists in a stable chair conformation. The linkage between these monomers, being diaxially α-(1→4), forces the chain into a rigid, buckled, ribbon-like secondary structure. researchgate.net This creates a well-defined and relatively inflexible backbone, which is a primary determinant of its interaction potential.
Chain Length (DP): The length of the chain (DP25-45) allows for a certain degree of long-range flexibility and the potential to adopt specific global shapes in solution.
Solvation: Interactions with water molecules play a crucial role in stabilizing the conformation through hydrogen bonding. nih.gov
Ionic Environment: Guluronic acid possesses a carboxyl group, making the oligosaccharide a polyanion at neutral pH. The presence of counter-ions, particularly divalent cations like calcium (Ca²⁺), can have a profound impact. G-blocks are known to form strong, specific ionic bridges with Ca²⁺ ions in an "egg-box" model, which can dramatically alter the chain's conformation and lead to aggregation or gel formation.
This defined yet subtly adaptable three-dimensional structure is what allows guluronate oligosaccharides to engage in highly specific molecular interactions. The precise spatial arrangement of hydroxyl and carboxyl groups along the rigid backbone forms a unique surface that can be recognized by a complementary surface on a protein receptor, embodying the "lock-and-key" principle of molecular recognition that underlies its biological activity. researchgate.net
Research Applications in Advanced Materials and Biotechnological Tools Non Clinical
Development of Research-Grade Biomaterials
The specific structure of guluronate-rich oligosaccharides makes them a valuable component in the design of sophisticated biomaterials for laboratory and research settings. Their ability to interact with surfaces, form hydrogels, and modulate biological barriers is being investigated for creating tools that facilitate in vitro and mechanistic studies.
Guluronate oligosaccharides (GOS) are effective stabilizers for nanoparticle suspensions and serve as a key component in encapsulation systems for research probes, such as fluorescent dyes or bioactive nutrients. Their utility stems from their polyanionic nature and capacity for steric hindrance. When adsorbed onto a nanoparticle surface, the negatively charged carboxyl groups of the guluronate residues create strong electrostatic repulsion between particles, preventing aggregation and improving colloidal stability. nih.govresearchgate.net This stabilization is crucial for maintaining the functionality and reliable performance of nanoparticle-based research tools.
In a notable application, unsaturated guluronate oligosaccharides have been used to fabricate oil-in-water nanoemulsions to encapsulate hydrophobic molecules like resveratrol (B1683913) for research purposes. nih.gov The GOS-stabilized nanoemulsions demonstrated small droplet sizes and enhanced stability, particularly in acidic to neutral environments and at high temperatures, when compared to nanoemulsions without GOS. nih.gov This suggests that GOS, including those in the DP25-DP45 range, can form a robust protective layer around emulsion droplets, providing a superior sustained-release profile for the encapsulated probe. nih.gov
Furthermore, the core polymer, alginate, can be readily labeled with fluorescent probes like fluorescein (B123965) (FITC) to trace the material itself. rsc.orgcreativepegworks.com This allows researchers to visualize the location and integrity of GOS-based encapsulation systems within a research model, providing a valuable tool for studying the delivery and release of encapsulated research probes. rsc.orgacs.org
| System | Role of Guluronate Oligosaccharide (GOS) | Key Research Finding | Reference |
|---|---|---|---|
| Oil-in-Water Nanoemulsion | Primary stabilizer for oil droplets | GOS-stabilized nanoemulsions showed greater particle size stability in acidic/neutral pH and at high temperatures compared to controls. | nih.gov |
| Fluorescently-Labeled Hydrogels | Backbone for covalent attachment of fluorescent probes | Modified alginate maintained its ability to form stable hydrogels and retained ~80% of its initial fluorescence under physiologic conditions, making it traceable. | rsc.org |
| General Colloidal Suspension | Surface coating to prevent aggregation | Polysaccharide coatings provide electrostatic and steric stabilization to nanoparticles, preventing aggregation in complex media. | researchgate.netfrontiersin.org |
The interaction of guluronate oligosaccharides with mucosal surfaces is a key area of research for developing systems that can enhance the delivery of non-clinical probes across biological barriers. Mucoadhesion, the process of a material adhering to a mucosal layer, is critical for increasing the residence time of a formulation at a specific research site, such as in ex vivo oral or lung tissue models. nih.gov This adhesion is primarily mediated by non-covalent bonds, including hydrogen bonds and van der Waals forces, between the polymer and the mucin glycoproteins that constitute the mucus layer. nih.govnih.gov
Alginate and its oligosaccharides have demonstrated significant mucoadhesive properties. nih.gov Anionic polymers like GOS can interact with carboxyl groups on mucin via hydrogen bonding with their own oligosaccharide chains. nih.gov The relatively long chain length of GOS in the DP25-DP45 range provides multiple points of interaction, potentially leading to strong mucoadhesion through polymer chain interpenetration with the mucin network. nih.gov
In research models using bovine buccal mucosa, which is histologically similar to human tissue, alginate-based films have been shown to effectively adhere to the surface. nih.gov Studies have indicated that the addition of alginate oligosaccharides can modulate these adhesive properties and improve the mechanical characteristics of research-grade films. nih.gov By increasing the contact time at a mucosal surface, these GOS-containing systems could theoretically enhance the transport of encapsulated research probes across the barrier for mechanistic studies.
Alginate hydrogels are widely used for 3D cell culture and as scaffolds in tissue engineering research due to their biocompatibility and mild gelation conditions. frontiersin.orgnih.govfrontiersin.org The formation of these hydrogels is famously described by the "egg-box model," where divalent cations, most commonly calcium (Ca²⁺), form ionic cross-links between blocks of guluronic acid (G-blocks) on adjacent polymer chains. nih.govnih.gov Alginates with a higher proportion of G-blocks form stronger, more brittle gels. nih.gov
While high-molecular-weight alginate is typically required to form mechanically robust hydrogels, guluronate oligosaccharides of DP25-DP45 are conceptually interesting as modifiers of these systems. Conceptually, these oligosaccharides could be incorporated into a high-MW alginate network to alter its properties. By competing for cross-linking ions or becoming entrapped within the larger network, they could modulate the hydrogel's porosity, swelling ratio, degradation rate, and mechanical strength. mdpi.commdpi.com
This ability to fine-tune scaffold properties is critical for in vitro research. For example, adjusting the elasticity of a hydrogel can influence stem cell differentiation pathways. nih.gov Furthermore, GOS could be used to form weaker or more dynamic hydrogels, which may be advantageous for specific cell culture applications where rapid cell retrieval or matrix remodeling is desired. frontiersin.orgmdpi.com These hydrogels can also be combined with other polymers like gelatin or agarose (B213101) to create composite materials with tailored properties for constructing in vitro pathological models. mdpi.com
Guluronate Oligosaccharides as Biochemical Probes for Molecular Interaction Studies
The well-defined chemical structure of guluronate oligosaccharides, particularly when prepared in specific DP ranges like DP25-DP45, makes them excellent biochemical probes for studying molecular interactions. nih.gov They can be used to investigate the specificity, kinetics, and mechanism of carbohydrate-binding proteins, such as lectins, and carbohydrate-active enzymes. nih.govhoriba.com
A direct application of GOS DP25-DP45 has been demonstrated in the characterization of alginate lyases, enzymes that degrade alginate. In one study, GOS DP25-DP45 (referred to as polyG) was used as a specific substrate to differentiate the activity of various recombinant alginate lyases. nih.gov Researchers were able to determine which enzymes were strictly G-specific, M-specific (mannuronate-specific), or had broad-spectrum activity by measuring the degradation of the GOS probe, typically by monitoring the increase in absorbance at 235 nm resulting from the formation of a double bond in the product. nih.govenzyme-database.org
Beyond enzyme characterization, GOS can be immobilized on sensor surfaces, such as in Surface Plasmon Resonance (SPR) systems, to create chips for studying protein-carbohydrate interactions in a label-free manner. horiba.com Such an approach allows for the quantitative measurement of binding affinities (dissociation constants) and kinetic rates (kₒₙ/kₒff) between the guluronate sequence and a target protein. nih.gov These fundamental studies are critical for understanding the biological recognition events that underpin many physiological and pathological processes. gu.se
Applications in Agricultural Biotechnology Research
In agricultural research, guluronate oligosaccharides are investigated for their role as biostimulants and elicitors of plant defense mechanisms. They are considered a type of Pathogen-Associated Molecular Pattern (PAMP) or Damage-Associated Molecular Pattern (DAMP), which can be recognized by plant cells to trigger an immune response. nih.govfrontiersin.org
When applied to plants, alginate oligosaccharides (AOS) can induce a state of heightened defense readiness, known as pattern-triggered immunity (PTI). nih.govfrontiersin.org Although many studies have focused on very low DP oligosaccharides, the underlying mechanisms are relevant to larger fragments as well. The oligosaccharides are recognized by pattern recognition receptors on the plant cell surface, initiating a signaling cascade that leads to a variety of defense responses. frontiersin.orgmdpi.com
Mechanistic studies in various plants have shown that AOS treatment can lead to:
Reactive Oxygen Species (ROS) Accumulation: A rapid burst of ROS acts as a signaling molecule and has direct antimicrobial effects. nih.govmdpi.com
Ion Fluxes: A significant influx of calcium ions (Ca²⁺) into the cytoplasm is one of the earliest signaling events. nih.gov
Cell Wall Reinforcement: The deposition of callose, a β-1,3-glucan polymer, at the cell wall strengthens it against pathogen penetration. nih.gov
Upregulation of Defense Genes: AOS treatment induces the expression of genes related to defense pathways, including those dependent on salicylic (B10762653) acid (SA). nih.govdntb.gov.ua This includes genes for pathogenesis-related (PR) proteins and enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), which produces precursors for antimicrobial compounds. mdpi.comnih.gov
These responses can enhance plant resistance to a broad range of pathogens. mdpi.comdntb.gov.ua Research using citrus plants has shown that spraying with AOS can improve the antioxidant system and upregulate related gene expression, which in turn enhances photosynthetic performance. frontiersin.org
| Plant Model | Observed Defense Response | Associated Molecular Mechanism | Reference |
|---|---|---|---|
| Tobacco | Increased resistance to Phytophthora infestans | Induced ROS accumulation, calcium influx, stomatal closure, callose deposition, and upregulation of SA-related defense genes. | nih.govfrontiersin.org |
| Tomato | Induction of phenylpropanoid metabolism | Significantly increased activity of Phenylalanine Ammonia-Lyase (PAL), a key defense enzyme. | nih.gov |
| Arabidopsis | Induction of pathogen resistance genes | Upregulation of genes triggered by fungal/bacterial pathogens, including calmodulin-like (CML) and calcium-dependent protein kinase (CDPK) genes. | nih.gov |
| Citrus | Improved antioxidant system | Upregulation of genes related to antioxidant enzymes (e.g., CAT1). | frontiersin.org |
Animal Nutrition Research (Focus on livestock, non-human food chain applications)
Alginate oligosaccharides are derived from alginate, a major polysaccharide found in brown seaweed, and are composed of β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. vliz.benih.gov The biological activity of these oligosaccharides is influenced by their molecular weight and the M/G ratio. vliz.be
Detailed Research Findings:
Studies on weaned piglets have demonstrated that dietary supplementation with alginate oligosaccharides can lead to notable improvements in various physiological parameters. For instance, research has shown that AOS can enhance growth performance, antioxidant capacity, and intestinal health. vliz.benih.govcabidigitallibrary.org
One study investigating the effects of AOS on weaned piglets found that supplementation significantly increased the average daily body weight gain and feed intake. vliz.be The apparent ileal digestibility of crude protein, crude ash, and crude fat was also improved. vliz.be Furthermore, the activities of intestinal enzymes such as maltase and sucrase were elevated in the duodenum and jejunum of piglets receiving AOS. vliz.be These findings suggest that AOS can improve nutrient digestion and absorption, leading to better growth.
Another key area of research is the impact of AOS on the intestinal barrier function and antioxidant status of livestock. Studies have shown that AOS can enhance intestinal integrity by increasing the abundance of tight junction proteins and inhibiting the secretion of inflammatory factors. vliz.be Supplementation with AOS has also been found to boost the antioxidant defense system by increasing the activity of enzymes like catalase and the content of glutathione (B108866) in the serum. vliz.becabidigitallibrary.org
While research has been conducted on various dosages of AOS, an optimal dose for weaned piglets has been suggested to be around 500 mg/kg of feed to positively influence growth performance, antioxidant capacity, and gut health. nih.gov However, other studies have also reported positive effects at lower concentrations, such as 100 or 200 mg/kg. vliz.be
Interactive Data Table: Effects of Alginate Oligosaccharide (AOS) Supplementation on Weanling Piglets
| Parameter | Control Group | AOS Supplemented Group (100 mg/kg) | Key Findings | Reference |
| Average Daily Gain ( g/day ) | Varies by study | Significantly increased | AOS supplementation improves growth rate. | vliz.be |
| Average Daily Feed Intake ( g/day ) | Varies by study | Significantly increased | AOS can stimulate appetite in piglets. | vliz.be |
| Apparent Ileal Digestibility of Crude Protein (%) | Lower | Significantly higher | Enhanced protein digestion and absorption. | vliz.be |
| Duodenal Maltase Activity (U/mg protein) | Lower | Significantly higher | Improved carbohydrate digestion. | vliz.be |
| Jejunal Sucrase Activity (U/mg protein) | Lower | Significantly higher | Improved carbohydrate digestion. | vliz.be |
| Serum Catalase Activity (U/mL) | Lower | Significantly higher | Enhanced antioxidant capacity. | vliz.be |
| Serum Glutathione Content (mg/dL) | Lower | Significantly higher | Boosted antioxidant defense. | vliz.be |
Note: The values in this table are qualitative representations based on reported significant differences and not absolute figures from a single study, as these can vary. The findings are based on research on general alginate oligosaccharides, not specifically those with DP25-DP45.
Biofuel Production Research via Enzymatic Saccharification of Alginate
Guluronate oligosaccharides are key intermediates in the conversion of alginate-rich biomass, such as brown seaweed, into biofuels like bioethanol. researchgate.netnih.gov The process hinges on the enzymatic saccharification of alginate, which breaks down the complex polysaccharide into fermentable sugars. nih.govmdpi.com While the specific focus on guluronate oligosaccharides of DP25-DP45 is limited, the broader research into alginate depolymerization is highly relevant.
Alginate is a linear polysaccharide composed of blocks of mannuronic acid (M-blocks), guluronic acid (G-blocks), and alternating M and G units (MG-blocks). mdpi.comfrontiersin.org The enzymatic breakdown of alginate is achieved using alginate lyases, which cleave the glycosidic bonds within the polymer chain. mdpi.comfrontiersin.orgnih.gov These enzymes can be endo- or exo-acting and often exhibit specificity for M- or G-blocks. frontiersin.orgnih.gov
Detailed Research Findings:
The efficiency of biofuel production from alginate is largely dependent on the effectiveness of the enzymatic hydrolysis step. Researchers are focused on discovering and characterizing novel alginate lyases with high activity and stability, particularly thermophilic enzymes that can operate at higher temperatures, which can be beneficial for industrial processes. nih.govfrontiersin.org
For instance, a novel thermophilic alginate lyase, AlyRm3, isolated from the marine bacterium Rhodothermus marinus, has shown high activity at 70 °C. nih.gov This enzyme was found to efficiently degrade alginate, as well as polyM and polyG blocks, primarily yielding disaccharides and trisaccharides. nih.gov In a saccharification experiment, AlyRm3 was able to produce 1.73 g/L of reducing sugars from a 0.5% (w/v) sodium alginate solution within 2 hours, demonstrating its potential for industrial-scale saccharification of alginate biomass for biofuel production. nih.gov
Another study on a new endo-type alginate lyase from Cellulophaga sp. reported high specific activity and broad substrate specificity, being able to hydrolyze sodium alginate, polyMG, polyM, and polyG. mdpi.comdoaj.orgresearchgate.net The final products of this enzymatic hydrolysis were oligosaccharides with low degrees of polymerization. mdpi.comdoaj.orgresearchgate.net
The ultimate goal of this research is to develop a cost-effective and efficient consolidated bioprocessing system where alginate is directly converted to ethanol (B145695) by engineered microorganisms. This involves creating microbes that can both secrete alginate lyases to break down the alginate and ferment the resulting monosaccharides into bioethanol. researchgate.netnih.gov
Interactive Data Table: Performance of Different Alginate Lyases in Alginate Saccharification
| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Primary Degradation Products (DP) | Key Findings | Reference |
| Rhodothermus marinus (AlyRm3) | 70 | 8.0 | Di- and trisaccharides | High thermophilic activity suitable for industrial applications. | nih.gov |
| Cellulophaga sp. NJ-1 | 50 | 8.0 | Low DP oligosaccharides | Broad substrate specificity for different alginate blocks. | mdpi.comdoaj.orgresearchgate.net |
| Pseudoalteromonas sp. SM0524 (AlySJ-02) | Not specified | Not specified | Not specified | Mentioned as a known alginate lyase for comparison. | mdpi.com |
| Agarivorans sp. | Not specified | Not specified | Not specified | Mentioned as a source of alginate lyase. | mdpi.com |
Note: This table summarizes key characteristics of different alginate lyases used in research. The specific yield of guluronate oligosaccharides DP25-DP45 is not typically a reported metric in these studies, which often focus on the final yield of fermentable monosaccharides or total reducing sugars.
Scientific Challenges and Future Research Perspectives for Guluronate Oligosaccharides Dp25 Dp45
Overcoming Structural Heterogeneity in Oligosaccharide Production for Precise Research
A primary obstacle in the study of guluronate oligosaccharides, including the DP25-DP45 range, is the inherent structural heterogeneity of these molecules when produced from natural alginate sources. Alginate is a linear copolymer composed of (1-4)-linked β-D-mannuronate (M) and its C5-epimer α-L-guluronate (G) arranged in blocks of M, blocks of G, and alternating MG sequences. vliz.be The production of GOS typically involves the degradation of alginate through physical, chemical, or enzymatic methods. vliz.be
Enzymatic hydrolysis using alginate lyases is often preferred due to its high specificity and mild reaction conditions. nih.gov However, achieving a high yield of GOS with a specific DP range and a defined sequence is challenging. The resulting products are often a heterogeneous mixture of oligosaccharides with varying chain lengths and M/G ratios, which complicates the interpretation of biological activity data and the establishment of clear structure-activity relationships. preprints.org
Current production methods, such as acid hydrolysis and enzymatic degradation, can yield oligo-guluronic acids with varying degrees of polymerization. For instance, acid hydrolysis can generate oligosaccharides with a DP ranging from 1 to 9, while enzymatic methods can produce GOS with a DP from 2 to 7. vulcanchem.com However, scaling these methods to specifically isolate GOS in the higher DP25-DP45 range with high purity remains a significant hurdle. The development of more precise synthesis methods, whether chemical or enzymatic, is crucial for producing structurally well-defined GOS for research purposes. nih.gov
Advancements in High-Throughput and Ultra-Sensitive Characterization Technologies
The detailed structural characterization of long-chain guluronate oligosaccharides like those in the DP25-DP45 range is analytically demanding. The complexity and potential for heterogeneity in these molecules necessitate the use of advanced and sensitive analytical techniques.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight, chain length distribution, and monosaccharide composition of oligosaccharides. nih.gov Techniques such as electrospray ionization (ESI)-MS and matrix-assisted laser desorption/ionization (MALDI)-MS are particularly useful for analyzing low to medium molecular weight oligosaccharides. nih.gov For more complex mixtures, coupling high-performance liquid chromatography (HPLC) with MS (HPLC-MS) allows for the separation of different oligosaccharide species before their mass analysis, providing a more detailed picture of the sample's composition. nih.gov
Nuclear magnetic resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of oligosaccharides, including the determination of glycosidic linkages and anomeric configurations. However, the complexity of NMR spectra for large oligosaccharides makes data interpretation challenging. vliz.be
Future advancements in this area will likely involve the integration of multiple analytical techniques and the development of high-throughput methods. For instance, oligosaccharide microarrays offer a high-throughput platform for screening the interactions of GOS with proteins and other biomolecules, which can provide valuable insights into their biological functions. nih.gov
Deeper Elucidation of Complex Molecular Interaction Networks and Cellular Signaling Pathways
Guluronate oligosaccharides are known to exert their biological effects by interacting with specific cellular receptors and modulating intracellular signaling pathways. A significant body of research has focused on the immunomodulatory activities of GOS, particularly their ability to activate macrophages.
Studies have shown that GOS can be recognized by and bind to Toll-like receptor 4 (TLR4) on the surface of macrophages. nih.govcapes.gov.br This interaction triggers a cascade of downstream signaling events, including the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govcapes.gov.brmdpi.com These pathways are central to the inflammatory response and the production of various cytokines and other inflammatory mediators. nih.govcapes.gov.br The activation of these signaling cascades by GOS can lead to enhanced phagocytosis and bactericidal activity in macrophages, suggesting a role for these oligosaccharides in boosting innate immunity. vulcanchem.com
Interestingly, the structure of the GOS, including the presence of an unsaturated terminal structure resulting from enzymatic degradation, appears to be crucial for this macrophage-activating capacity. nih.gov While much of this research has been conducted with lower DP oligosaccharides, it provides a foundational understanding of the molecular mechanisms that may also be relevant for GOS in the DP25-DP45 range. Future research should aim to dissect the specific interactions and signaling pathways modulated by these longer-chain GOS, which may exhibit unique or more potent activities.
| Signaling Pathway | Key Molecules Involved | Effect of Guluronate Oligosaccharide (GOS) Interaction |
| Toll-like Receptor 4 (TLR4) Pathway | TLR4, MyD88, TRAF6 | GOS binds to TLR4, initiating downstream signaling. nih.govcapes.gov.br |
| Nuclear Factor-kappa B (NF-κB) Pathway | IκBα, p65, p50 | GOS induces the phosphorylation and degradation of IκBα, leading to the nuclear translocation and activation of NF-κB. nih.govcapes.gov.br |
| Mitogen-Activated Protein Kinase (MAPK) Pathway | ERK, JNK, p38 | GOS stimulates the phosphorylation of ERK, JNK, and p38 MAP kinases. nih.govcapes.gov.br |
Rational Design and Engineering of Bioactive Guluronate Oligosaccharides with Enhanced Specificity
The rational design of guluronate oligosaccharides with specific lengths and structures is a promising avenue for developing novel therapeutics with enhanced efficacy and specificity. The biological activity of alginate oligosaccharides is known to be dependent on their structural features, including the degree of polymerization (DP) and the ratio of mannuronic to guluronic acid (M/G ratio). vliz.be
Research on the structure-activity relationship of GOS has shown that the DP can significantly influence their biological effects. For instance, in the context of inducing cytokine production from macrophages, specific DP ranges of unsaturated GOS have been found to exhibit the most potent activity. nih.gov One study identified that guluronate oligomers with a DP of 8 (G8) showed the most potent activity in inducing the secretion of TNF-α, IL-1α, IL-1β, and IL-6 from RAW264.7 cells. nih.gov While this is a lower DP than the focus of this article, it underscores the principle that specific chain lengths can elicit optimal biological responses.
The engineering of enzymes, such as alginate lyases, offers a powerful tool for producing GOS with tailored structures. researchgate.net Through techniques like site-directed mutagenesis and directed evolution, it is possible to alter the specificity and catalytic efficiency of these enzymes to favor the production of GOS with a desired DP range. researchgate.net This approach, combined with a deeper understanding of the structure-activity relationships, will enable the rational design and synthesis of GOS DP25-DP45 with optimized biological activities for specific therapeutic applications.
Scalable and Sustainable Production Methods for High-Quality Research Materials
The translation of research findings on guluronate oligosaccharides into practical applications requires the development of scalable and sustainable production methods that can yield high-quality materials. The current laboratory-scale production methods are often not economically viable for large-scale production.
Advancements in bioreactor technology and downstream processing are crucial for improving the efficiency and cost-effectiveness of GOS production. Immobilization of enzymes, such as alginate lyases, on solid supports is a promising strategy that allows for enzyme reuse and continuous production processes, which can significantly reduce production costs.
Furthermore, exploring alternative and sustainable sources of alginate, as well as optimizing the extraction and purification processes, will be important for ensuring a stable supply of raw materials. The development of green chemistry approaches for the degradation of alginate and the purification of GOS will also contribute to the sustainability of the production process.
Interdisciplinary Research Integrating Glycomics and Systems Biology for Holistic Understanding
A holistic understanding of the biological roles of guluronate oligosaccharides DP25-DP45 requires an interdisciplinary research approach that integrates glycomics with systems biology. Glycomics, the comprehensive study of the glycome (the entire complement of sugars in an organism), provides the tools and methods for the detailed structural and functional analysis of GOS.
By combining glycomic data with other 'omics' data (e.g., genomics, proteomics, metabolomics) within a systems biology framework, researchers can begin to unravel the complex networks of molecular interactions and cellular pathways that are modulated by GOS. This integrated approach can help to identify novel protein targets for GOS, elucidate their mechanisms of action in different physiological and pathological contexts, and predict their potential therapeutic effects and off-target effects.
For example, a systems biology approach could be used to model the effects of GOS DP25-DP45 on the immune system, taking into account their interactions with multiple cell types and their influence on various signaling pathways and cytokine networks. Such models could guide the rational design of GOS-based therapies and help to identify patient populations that are most likely to respond to these treatments.
Q & A
Basic Research Questions
Q. How can guluronate oligosaccharides (DP25-DP45) be structurally characterized for research purposes?
- Methodological Answer : Use a combination of size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) to determine molecular weight distribution and polymerization degree (DP). Validate guluronate (G) block sequences via 1D/2D NMR spectroscopy (e.g., COSY, HSQC) to confirm homopolymeric guluronate (polyG) structures . For purity assessment, employ HPLC with pulsed amperometric detection (HPLC-PAD) to resolve DP25-DP45 fractions from contaminants .
Q. What experimental models are suitable for assessing the biological activity of DP25-DP45 guluronate oligosaccharides?
- Methodological Answer :
- In vitro : Use murine macrophage RAW 264.7 cells activated with lipopolysaccharide (LPS) to evaluate anti-inflammatory activity via cytokine (IL-6, TNF-α) suppression assays .
- Plant models : Test growth stimulation in barley (Hordeum vulgare L.) by soaking seeds in DP25-DP45 solutions (0.1–1.0 mg/mL) and measuring root/shoot biomass .
- Hyperuricemia models : Administer DP25-DP45 (50–200 mg/kg/day) to mice with potassium oxonate-induced hyperuricemia and measure serum uric acid levels and gut microbiota shifts via 16S rRNA sequencing .
Q. How are guluronate oligosaccharides (DP25-DP45) enzymatically produced for research applications?
- Methodological Answer : Utilize endolytic alginate lyases (e.g., AlyA1PL7 from Zobellia galactanivorans) to degrade polyG-rich alginate substrates. Monitor reaction kinetics via UV absorbance at 235 nm (ΔA235) to track bond cleavage and terminate reactions when DP25-DP45 fragments dominate (confirmed by C-PAGE) .
Advanced Research Questions
Q. What are the structure-function relationships of DP25-DP45 guluronate oligosaccharides in protein interactions?
- Methodological Answer : Investigate multivalent binding to proteins like β-lactoglobulin A (β-LgA) using isothermal titration calorimetry (ITC) and molecular docking simulations . DP25-DP45 exhibits lower stoichiometry (2–3 binding sites) compared to shorter DP oligosaccharides (5 sites) due to steric hindrance, as shown by NMR chemical shift perturbations .
Q. How do guluronate oligosaccharides (DP25-DP45) modulate gut microbiota in disease models?
- Methodological Answer : In DSS-induced colitis mice, administer DP25-DP45 (100 mg/kg/day) and analyze fecal microbiota via shotgun metagenomics to identify Bacteroides and Lactobacillus enrichment. Quantify short-chain fatty acids (SCFAs) via GC-MS to link microbial shifts to anti-inflammatory effects .
Q. What advanced techniques resolve contradictions in bioactivity data across DP ranges?
- Methodological Answer : Compare DP25-DP45 with lower-DP analogs (e.g., DP3-DP10) using transcriptomic profiling (RNA-seq) in RAW 264.7 cells. Higher-DP oligosaccharides show weaker NF-κB inhibition but stronger TLR4 activation, explaining divergent anti-inflammatory outcomes .
Critical Considerations for Experimental Design
- Sample Purity : Commercial DP25-DP45 preparations often contain <70% target oligosaccharides; validate via HPLC-PAD before use .
- DP-Specific Effects : Higher DP (DP25-DP45) may antagonize bioactivities observed in lower-DP analogs (e.g., DP3-DP10) due to steric effects .
- Negative Controls : Include polyM (mannuronate) oligosaccharides to isolate guluronate-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
